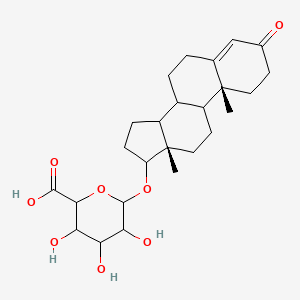
Testosterone b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Testosterone b-D-glucuronide is an endogenous, naturally occurring steroid and a minor urinary metabolite of testosterone. It is formed by the conjugation of testosterone with glucuronic acid, a process that enhances the solubility of testosterone for excretion in urine . This compound plays a significant role in the metabolism and excretion of testosterone in the human body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Testosterone b-D-glucuronide can be synthesized through enzymatic hydrolysis of testosterone using specific enzymes such as UDP-glucuronosyltransferase . The reaction typically involves the use of supercritical fluid extraction (SFE) with supercritical carbon dioxide as the solvent medium. The conditions for this process include a temperature of 35°C and a pressure of 200 atm for one hour .
Industrial Production Methods
Industrial production of this compound involves the use of immobilized enzymes in batch scale processes. The stability of the enzyme preparations is maintained using supercritical carbon dioxide containing ethanol and water . This method ensures efficient production with minimal sample handling.
Análisis De Reacciones Químicas
Hydrolysis Reactions
TG undergoes enzymatic and chemical hydrolysis to release free testosterone and glucuronic acid.
Enzymatic Hydrolysis
-
Primary enzyme : β-glucuronidase (bacterial or mammalian sources)
-
Conditions :
-
Efficiency :
Chemical Hydrolysis
-
Acidic hydrolysis :
-
Basic hydrolysis :
UGT Isoforms Involved
-
UGT2B17 : Primary isoform responsible for testosterone glucuronidation (2× activity of UGT2B15) .
-
UGT2B15 : Secondary contributor, particularly in individuals with UGT2B17 genetic deletions .
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate (testosterone) | 10 μM |
| Co-substrate (UDPGA) | 2.5 mM |
| Incubation time | 30 minutes at 37°C |
| Buffer | 100 mM phosphate (pH 7.4) |
Key findings :
-
Recombinant UGT2B17 exhibits intrinsic clearance (CL<sub>int</sub>) of 12.4 μL/min/mg for TG formation .
-
Ethnic differences in UGT2B17 expression lead to variable TG synthesis rates .
Transport and Disposition Mechanisms
TG elimination involves efflux transporters in hepatic, intestinal, and renal tissues:
Transporters Identified
| Transporter | Tissue Expression | Role in TG Clearance |
|---|---|---|
| MRP2 | Liver, intestine | Primary efflux |
| MRP3 | Liver, kidney | Secondary pathway |
| BCRP | Intestine | Minor contributor |
Kinetic data :
LC-MS/MS Detection
Supercritical Fluid Extraction (SFE)
-
Conditions :
-
CO<sub>2</sub> modified with 20% methanol
-
40°C, 250 bar pressure
-
Inhibition and Drug Interactions
-
UGT2B17 inhibitors :
-
Clinical impact : Inhibition alters androgen homeostasis and doping test outcomes .
Comparative Hydrolysis Efficiency
| Method | Hydrolysis Yield | Time Required |
|---|---|---|
| β-glucuronidase (bovine) | 88% | 135 min |
| Acidic hydrolysis (6M HCl) | 95% | 60 min |
| SFE with CO<sub>2</sub> | 70.1% | 135 min |
Aplicaciones Científicas De Investigación
Testosterone glucuronide is a natural human metabolite of testosterone, a steroid hormone from the androgen group . It is formed through glucuronidation, a process primarily carried out by UDP-glucuronosyltransferases (UGTs) in the liver and intestines . Specifically, UGT2B17 is a major enzyme involved in testosterone glucuronidation .
Scientific Research Applications
- Metabolite Quantification: Testosterone glucuronide is detected and quantified in biological samples for research purposes . High-performance liquid chromatography (HPLC) methods are used to quantify testosterone glucuronide in human supersomes .
- Sex Determination Studies: Levels of testosterone glucuronide in amniotic fluid differ between male and female fetuses . Measuring testosterone glucuronide, along with unconjugated testosterone values, enhances the accuracy of fetal sex determination .
- Doping Detection: Genetic variations in UGT2B17 affect testosterone glucuronide excretion, influencing testosterone/epitestosterone (T/E) ratios used in doping tests . Consideration of UGT2B17 genotype improves the sensitivity and specificity of testosterone doping detection .
- Understanding Testosterone Metabolism: Research has shown that orally administered testosterone is largely metabolized into androstenedione and then into androsterone glucuronide, with testosterone glucuronide being the second most important metabolite .
UGT2B17 Enzyme and its Inhibition
Mecanismo De Acción
Testosterone b-D-glucuronide exerts its effects by interacting with specific transporters in the liver, intestine, and kidney. It is primarily transported by MRP2 and MRP3 transporters, which facilitate its excretion in urine and bile . The glucuronide conjugate can be deconjugated to active androgen in the gut lumen, affecting physiological levels of androgens .
Comparación Con Compuestos Similares
Similar Compounds
- Androsterone glucuronide
- Etiocholanolone glucuronide
- Dihydrotestosterone glucuronide
Uniqueness
Testosterone b-D-glucuronide is unique due to its specific role in the metabolism and excretion of testosterone. Unlike other similar compounds, it is a minor urinary metabolite and is primarily transported by MRP2 and MRP3 transporters . This specificity makes it a valuable marker in doping control studies and drug metabolism research.
Propiedades
Fórmula molecular |
C25H36O8 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
6-[[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14?,15?,16?,17?,18?,19?,20?,21?,23?,24-,25-/m0/s1 |
Clave InChI |
NIKZPECGCSUSBV-FVJOYDIDSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C |
SMILES canónico |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















